
Hyprolose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
作用机制
Target of Action
Hyprolose, also known as Hypromellose or Hydroxypropyl Methylcellulose (HPMC), is a semisynthetic, inert, and viscoelastic polymer . It is primarily used in a wide variety of medications as a delivery component . Its primary targets are the mucous membranes, particularly in the eyes, where it acts as a lubricant .
Mode of Action
This compound forms a colloid solution when dissolved in water . It acts as a thickening agent, coating polymer, bioadhesive, solubility enhancer in solid dispersions, and binder in the process of granulation and in modified release formulations . In oral pharmaceutical products, it provides the release of a drug in a controlled fashion, effectively increasing the duration of release of a drug to prolong its therapeutic effects . In eye drops, it serves as a lubricant .
Biochemical Pathways
It is known that this compound has a physical-chemical action that leads to a reduced surface tension and an increased level of viscosity in an aqueous solution . This property allows it to adhere well to the cornea and conjunctiva, providing ample moisture .
Pharmacokinetics
As a polymer, it is generally considered to have low systemic absorption and is primarily used for its local effects .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve its role as a lubricant and a controlled-release agent. As a lubricant, it helps to maintain moisture in the eyes, providing relief in conditions such as dry eyes . As a controlled-release agent in oral pharmaceutical products, it allows for the gradual release of the drug, thereby prolonging its therapeutic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the viscosity of this compound can be affected by temperature and pH. Moreover, the presence of other substances in a formulation, such as preservatives in eye drops, can also impact the effectiveness and stability of this compound .
生化分析
Biochemical Properties
Hyprolose forms a colloid solution when dissolved in water . It acts as a thickening agent, coating polymer, bioadhesive, solubility enhancer in solid dispersions, and binder in the process of granulation and in modified release formulations . It interacts with various enzymes and proteins to exert its effects .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It is commonly used as a delivery component in oral pharmaceutical products, providing the release of a drug in a controlled fashion, effectively increasing the duration of release of a drug to prolong its therapeutic effects . It is also found in eye drops as a lubricant .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form a colloid solution when dissolved in water . This property allows it to act as a thickening agent, coating polymer, bioadhesive, and solubility enhancer .
Temporal Effects in Laboratory Settings
This compound provides the release of a drug in a controlled manner, effectively increasing the duration of release of a drug to prolong its therapeutic effects . This property is crucial in its role in oral pharmaceutical products .
Metabolic Pathways
This compound is involved in various metabolic pathways due to its role as a delivery component in oral pharmaceutical products . It interacts with enzymes and cofactors to exert its effects .
Transport and Distribution
This compound is distributed within cells and tissues through its role as a delivery component in oral pharmaceutical products . It interacts with transporters and binding proteins to exert its effects .
Subcellular Localization
The subcellular localization of this compound is not specifically known. Given its role in drug delivery, it is likely to be found in various compartments within the cell .
准备方法
Synthetic Routes and Reaction Conditions: Hyprolose is synthesized by reacting cellulose with propylene oxide under alkaline conditions. The reaction involves the etherification of the hydroxyl groups in the cellulose with hydroxypropyl groups. The degree of substitution, which refers to the average number of substituted hydroxyl groups per glucose unit, can vary, affecting the solubility and other properties of the final product .
Industrial Production Methods: Industrial production of this compound typically involves the following steps:
Alkalinization: Cellulose is treated with an alkaline solution to activate the hydroxyl groups.
Etherification: Propylene oxide is added to the alkaline cellulose, resulting in the formation of hydroxypropyl cellulose.
Purification: The product is purified to remove any unreacted chemicals and by-products.
Drying and Milling: The purified product is dried and milled to the desired particle size.
化学反应分析
Types of Reactions: Hyprolose undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form carboxylated derivatives.
Reduction: Reduction reactions can modify the functional groups on the this compound molecule.
Substitution: this compound can undergo substitution reactions where the hydroxypropyl groups are replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various reagents can be used depending on the desired substitution.
Major Products:
Oxidation: Carboxylated this compound derivatives.
Reduction: Modified this compound with altered functional groups.
Substitution: this compound derivatives with new functional groups.
科学研究应用
Hyprolose has a wide range of applications in scientific research:
Chemistry: Used as a thickening agent, emulsifier, and stabilizer in various chemical formulations.
Biology: Employed in the preparation of hydrogels for cell culture and tissue engineering.
Medicine: Used in drug delivery systems to control the release of active pharmaceutical ingredients.
Industry: Applied in the production of coatings, adhesives, and films due to its film-forming properties
相似化合物的比较
Carboxymethyl Cellulose: Another cellulose derivative used as a thickening agent and stabilizer.
Methyl Cellulose: Used in similar applications but has different solubility properties.
Uniqueness of Hyprolose: this compound is unique due to its dual solubility in both water and organic solvents, making it versatile for various applications. Its ability to form liquid crystals and mesophases also sets it apart from other cellulose derivatives .
属性
CAS 编号 |
9004-64-2 |
|---|---|
分子量 |
806.937 |
IUPAC 名称 |
Cellulose, 2-hydroxypropyl ether |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Hyprolose; HPC-L; L-Hpc; Hyprolosum; Oxypropylated cellulose; PM 50; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


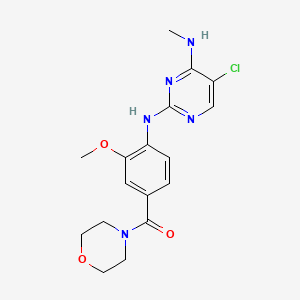
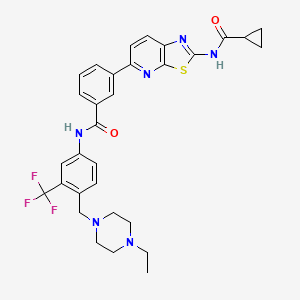
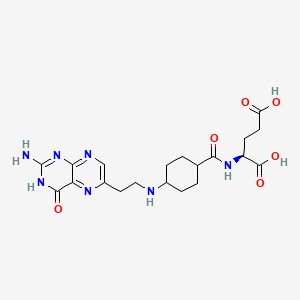
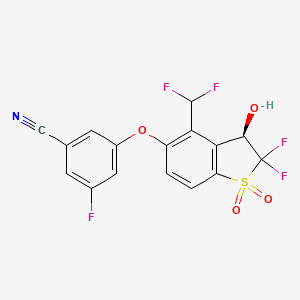
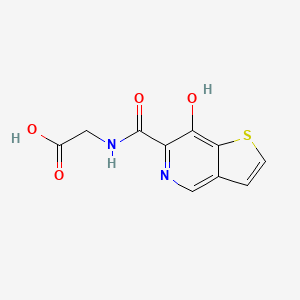

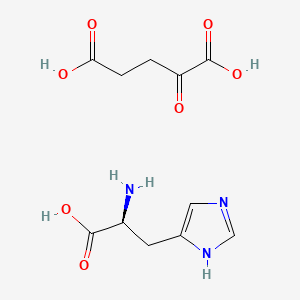
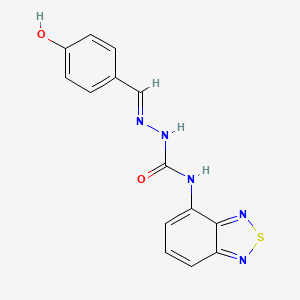
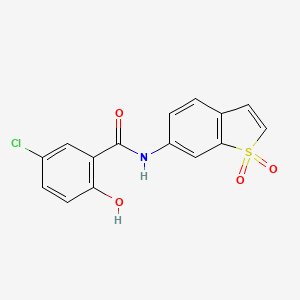
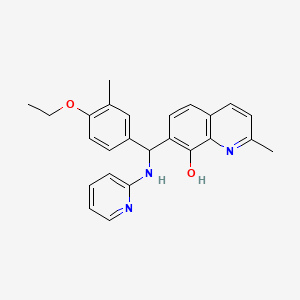
![2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-methylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B607966.png)
